(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641343 | |
| Record name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200948-89-6, 2484-60-8 | |
| Record name | 1-Methyl (1S,2S)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200948-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1,2-dicarboxylic acid. One common method includes the reaction of cyclohexane-1,2-dicarboxylic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dialdehyde.
Reduction: Formation of (1S,2S)-2-(Hydroxymethyl)cyclohexane-1-carboxylic acid.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Stereoisomeric Variants
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
- Key Difference : Opposite configuration at position 1 (R vs. S).
- Impact : Altered spatial arrangement affects interactions with chiral catalysts or biological targets. For instance, stereochemistry influences coupling efficiency in peptide synthesis .
- Application : Used in enantioselective syntheses, such as macrocyclic inhibitors for SARS-CoV-2 NSP3 .
(1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic Acid
- Key Difference : Benzyloxycarbonyl (Cbz) group replaces methoxycarbonyl.
- Impact : The bulkier benzyl group increases hydrophobicity (logP) and alters hydrolysis kinetics. The Cbz group is a common protecting group in peptide chemistry .
- Synthesis : Prepared via EDCI/DMAP-mediated coupling, similar to the target compound .
Functional Group Modifications
- (1R,2S)-2-{2-Oxo-2-[4-(Trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid Key Difference: Trifluoromethylphenyl ketone substituent. Impact: The electron-withdrawing CF₃ group enhances acidity of the carboxylic acid (pKa ~2.5 vs. ~4.7 for the target compound) and improves metabolic stability . Application: Potential use in drug design for enhanced bioavailability.
- cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic Acid Key Difference: Pyrrolidinone ring replaces methoxycarbonyl. Impact: Introduces hydrogen-bonding capacity and rigidity, improving binding to enzymes (e.g., proteases) .
Backbone and Ring Modifications
(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic Acid
- trans-2-Amino-1-cyclohexanecarboxylic Acid Key Difference: Amino group replaces methoxycarbonyl. Impact: Basic amino group (pKa ~9.5) alters solubility in acidic media. Used in peptide mimics and foldamers .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties
Biological Activity
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C9H14O4. Its unique structure, featuring two carboxylic acid groups and a methoxycarbonyl group attached to a cyclohexane ring, makes it of significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : (1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid
- Molecular Weight : 186.21 g/mol
- CAS Number : 2484-60-8
Synthesis
The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves:
- Starting Material : Cyclohexane derivatives.
- Functional Group Introduction : Esterification reactions introduce the methoxycarbonyl group.
- Chirality Induction : Controlled using chiral catalysts to ensure the desired stereochemistry.
Biological Activity
Research indicates that (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid exhibits various biological activities:
Antimycobacterial Activity
A study assessed the compound's activity against Mycobacterium bovis BCG, revealing a minimum inhibitory concentration (MIC) of approximately 125 μM. The compound's mechanism involved inhibiting iron uptake, which is crucial for mycobacterial growth .
Enzymatic Interactions
The compound acts as a ligand for specific enzymes and receptors. Its interaction can modulate enzymatic activity, potentially impacting metabolic pathways relevant to disease states.
Cytotoxicity Studies
In vitro studies evaluated the cytotoxic effects on blood cells (platelets, red blood cells, and white blood cells). Results indicated no significant cytotoxicity at concentrations up to 250 μM, suggesting a favorable safety profile for further testing in vivo .
The biological activity of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is attributed to its ability to bind to specific molecular targets:
- Ligand Binding : The compound can bind to enzymes or receptors, modulating their activity.
- Inhibition of Iron Uptake : This mechanism is particularly relevant in its antimycobacterial activity .
Comparative Analysis
The biological effects of (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | Notable Differences |
|---|---|---|---|
| (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | Similar | Different stereochemistry may affect binding affinity | Enantiomeric differences |
| Cyclohexane-1,2-dicarboxylic acid | Lacks methoxycarbonyl group | Limited compared to (1S,2S) variant | Structural simplicity |
| Cyclohexane-1-carboxylic acid | Contains one carboxylic acid group | Less biologically active than (1S,2S) variant | Fewer functional groups |
Case Studies
Several studies have focused on the biological implications of this compound:
- One study demonstrated that derivatives of this compound showed improved antimycobacterial activity with modified side chains that enhanced lipophilicity and bioavailability .
- Another investigation into its role as a potential therapeutic agent highlighted its capacity to modulate immune responses without significant toxicity .
Q & A
Q. What are the common synthetic routes for preparing (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid?
The compound is synthesized via esterification of cyclohexane-1-carboxylic acid with methanol under acidic catalysis. Key steps include:
- Reagents : Methanol, acid catalyst (e.g., H₂SO₄ or HCl).
- Conditions : Reflux (60–80°C) for 6–12 hours to ensure complete conversion.
- Workup : Neutralization, solvent removal, and purification via recrystallization or column chromatography . Challenges : Ensuring regioselectivity for the 1,2-cis configuration requires chiral resolution techniques (e.g., enzymatic kinetic resolution) if racemic mixtures form .
Q. How is the stereochemistry of (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters.
- NMR spectroscopy : Coupling constants (e.g., J1,2 values) distinguish cis vs. trans isomers.
- Optical rotation : Matches experimental [α]D values with literature data for enantiopure samples .
Q. What analytical techniques are used to characterize this compound?
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) verify enantiopurity (>98% ee).
- Mass spectrometry : Confirms molecular weight (C9H14O4, MW 186.20 g/mol) via ESI-MS .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid) .
Q. What are the key safety considerations for handling this compound?
- Hazards : Potential skin/eye irritation (Category 2B).
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group.
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .
Advanced Research Questions
Q. How can enantioselective synthesis of (1S,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid be achieved?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereochemistry during esterification.
- Asymmetric catalysis : Employ chiral Lewis acids (e.g., Ti-TADDOLate) to control the cyclohexane ring conformation.
- Biocatalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. How do structural modifications (e.g., halogenation) impact the compound’s reactivity and bioactivity?
Comparative studies with analogs (e.g., 4-fluoro or 4-chloro derivatives) show:
- Electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl, enhancing reactivity in nucleophilic acyl substitutions.
- Bioactivity : Fluorinated analogs exhibit higher binding affinity to cyclooxygenase-2 (COX-2) due to enhanced hydrophobic interactions .
Q. What contradictions exist in reported biological data for this compound, and how can they be resolved?
- Issue : Discrepancies in IC50 values for enzyme inhibition (e.g., 10 µM vs. 25 µM in COX-2 assays).
- Resolution : Validate assay conditions (pH, solvent purity) and confirm stereochemical integrity of test samples. Cross-reference with structurally validated analogs (e.g., 1-methylcyclohexanecarboxylic acid) to identify structure-activity trends .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2, highlighting hydrogen bonds between the carboxylic acid group and Arg<sup>120</sup>.
- DFT calculations : Optimize ground-state geometry and predict electrostatic potential surfaces for reactivity analysis .
Q. How can the methoxycarbonyl group be functionalized for downstream applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
